molecular formula C11H11N3O2 B1307885 ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate CAS No. 31197-17-8

ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate

Cat. No.: B1307885
CAS No.: 31197-17-8
M. Wt: 217.22 g/mol
InChI Key: VKPREIBEFAUPBD-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound with the molecular formula C11H11N3O2. It is part of the triazole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a phenyl group attached to the triazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

ethyl 3-phenyl-1H-1,2,4-triazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-12-9(13-14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPREIBEFAUPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404380
Record name ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31197-17-8
Record name ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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